[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H6ClF4N2O. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, along with a hydrazine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring high product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring, used in agrochemical and pharmaceutical applications.
Trifluoromethoxyphenylhydrazine: Similar structure but lacks the fluorine atom, used in organic synthesis.
Uniqueness
[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which confer distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H7ClF4N2O |
---|---|
Molecular Weight |
246.59 g/mol |
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2O.ClH/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H |
InChI Key |
PGCMJQIYVOOARF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.